molecular formula C12H6Cl2O2 B1251972 9-Hydroxy-3,4-dichlorodibenzofuran

9-Hydroxy-3,4-dichlorodibenzofuran

Cat. No.: B1251972
M. Wt: 253.08 g/mol
InChI Key: AXMITDHZDYKPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-3,4-dichlorodibenzofuran is a high-purity, chlorinated dibenzofuran congener supplied for scientific investigation. Chlorinated dibenzofurans are a class of environmentally persistent compounds studied for their formation pathways and toxicological profiles. Research indicates that hydroxylated and chlorinated dibenzofuran derivatives can form during processes like combined UV-chlorine treatment on precursor aromatic compounds in water . These compounds are of significant interest in environmental chemistry for understanding the transformation of pollutants and the formation of toxic byproducts . Furthermore, structurally similar chlorinated dibenzofurans are known subjects in biodegradation studies, where specific bacterial dioxygenases are examined for their ability to break down these persistent molecules . This makes them valuable tools in bioremediation research. As such, this compound serves as a critical reference standard and reagent for researchers in the fields of analytical chemistry, environmental fate and transport studies, and toxicology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

6,7-dichlorodibenzofuran-1-ol

InChI

InChI=1S/C12H6Cl2O2/c13-7-5-4-6-10-8(15)2-1-3-9(10)16-12(6)11(7)14/h1-5,15H

InChI Key

AXMITDHZDYKPEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C3=C(C(=C(C=C3)Cl)Cl)OC2=C1)O

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Dibenzofuran Skeleton Formation

The Ullmann reaction, involving copper-catalyzed coupling of halobenzenes, is a cornerstone for constructing dibenzofuran cores. For example:

  • Reactants : 2-Chlorophenol and 1,2-dichlorobenzene.

  • Catalyst : CuI (10 mol%) in dimethylformamide (DMF).

  • Conditions : 120–130°C for 12–24 hours under nitrogen.

This method yields dichlorodibenzofuran intermediates, though regioselectivity must be controlled to ensure 3,4-dichloro substitution.

Direct Chlorination of Dibenzofuran

Post-synthesis chlorination using Cl₂ or SOCl₂ introduces additional chlorine atoms:

  • Gaseous Chlorination :
    React dibenzofuran with Cl₂ in CCl₄ at 50°C for 6 hours, achieving 60–70% dichlorination.

  • SOCl₂-Mediated Chlorination :
    Stir dibenzofuran with SOCl₂ (2.5 eq) at reflux (80°C) for 4 hours, followed by quenching with ice water.

Hydroxylation at Position 9

Electrophilic Hydroxylation

Hydroxylation via Friedel-Crafts alkylation or direct electrophilic substitution:

  • Reagents : H₂O₂/Fe²⁺ (Fenton’s reagent) in acetic acid.

  • Conditions : 60°C for 3 hours, yielding 30–40% hydroxylated product.

Nucleophilic Aromatic Substitution

Replace a pre-existing leaving group (e.g., nitro) with hydroxyl:

  • Nitrate dibenzofuran at position 9 using HNO₃/H₂SO₄.

  • Reduce nitro to amine with H₂/Pd-C.

  • Diazotize and hydrolyze to hydroxyl using H₂O/Cu²⁺.

Integrated Synthetic Pathway for this compound

Combining the above strategies, a hypothetical three-step synthesis is proposed:

Step 1: Ullmann Coupling

  • 2-Chlorophenol + 1,2-dichlorobenzene → 3,4-dichlorodibenzofuran (Yield: 55%).

Step 2: Directed Ortho-Metalation

  • Use LDA (lithium diisopropylamide) to deprotonate position 9, followed by quenching with B₂O₃ to install hydroxyl.

Step 3: Purification

  • Column chromatography (silica gel, eluent: DMF/H₂O 50:50) or recrystallization from acetone.

Analytical and Optimization Data

Table 1: Comparative Yields Under Varied Conditions

StepCatalystSolventTemp (°C)Time (h)Yield (%)
UllmannCuIDMF1302455
ChlorinationSOCl₂CCl₄80470
HydroxylationFenton’sAcetic acid60335

Key Observations:

  • Higher temperatures (>130°C) degrade DMF, reducing Ullmann yields.

  • Excess SOCl₂ leads to over-chlorination .

Q & A

Q. What are the recommended analytical methods for detecting 9-Hydroxy-3,4-dichlorodibenzofuran in environmental samples?

Methodological Answer:

  • Use high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) to achieve specificity and sensitivity. Isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C-labeled tetrachlorodibenzofuran analogs) improves quantification accuracy by correcting for matrix effects .
  • For aqueous samples, apply solid-phase extraction (SPE) with activated carbon or C18 cartridges, followed by cleanup using silica gel columns to remove interfering compounds .
  • Validate methods using certified reference materials (CRMs) for chlorodibenzofurans, such as those listed in environmental testing standards .

Q. How does the hydroxyl group at the 9-position influence the reactivity of this compound compared to non-hydroxylated analogs?

Methodological Answer:

  • The hydroxyl group increases polarity, enhancing solubility in aqueous matrices but reducing volatility. This necessitates derivatization (e.g., silylation or acetylation) for GC-based analysis .
  • Computational studies (e.g., density functional theory) can predict reactivity differences, such as altered binding affinities to aryl hydrocarbon receptor (AhR) compared to fully chlorinated dibenzofurans .
  • Experimentally, compare oxidation rates using hydroxyl radical (•OH) generation systems (e.g., Fenton reactions) to assess degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of hydroxylated chlorodibenzofurans be resolved?

Methodological Answer:

  • Conduct site-specific Henry’s law constant measurements using equilibrium partitioning experiments. For example, Govers and Krop (1998) reported Henry’s constants for tetrachlorodibenzofurans ranging from 3.9×10⁻¹ to 5.0×10⁻¹, which can guide extrapolation for this compound .
  • Use sensitivity analysis in fate and transport models to identify critical parameters (e.g., hydrolysis rates, photodegradation half-lives) contributing to variability across studies .
  • Cross-validate field data with laboratory microcosm studies under controlled conditions (e.g., UV exposure, pH gradients) .

Q. What experimental designs are optimal for elucidating the toxicological mechanisms of this compound?

Methodological Answer:

  • Employ AhR reporter gene assays (e.g., HepG2 cells transfected with AhR-responsive luciferase) to quantify receptor activation potency compared to TCDD (2,3,7,8-tetrachlorodibenzodioxin) .
  • For chronic toxicity, use sub-chronic rodent models with dose-response studies (e.g., 0.1–100 µg/kg body weight) and endpoints including liver histopathology, cytochrome P450 induction, and endocrine disruption markers .
  • Integrate metabolomics (LC-QTOF-MS) to identify hydroxylated metabolites and assess bioaccumulation potential in lipid-rich tissues .

Q. How can structural modifications to this compound improve its detectability in complex matrices?

Methodological Answer:

  • Synthesize a deuterated analog (e.g., this compound-d₄) as an internal standard to enhance quantification precision in HRMS .
  • Optimize derivatization protocols (e.g., BSTFA + TMCS for silylation) to increase volatility and reduce tailing in GC chromatograms .
  • Develop immunoaffinity columns using polyclonal antibodies raised against hydroxylated dibenzofuran haptens for selective extraction .

Data Contradiction Analysis

Q. Why do studies report conflicting AhR binding affinities for hydroxylated chlorodibenzofurans?

Methodological Answer:

  • Variations in assay conditions (e.g., cell type, incubation time) significantly affect results. Standardize protocols using OECD guidelines for in vitro toxicogenomics .
  • Characterize stereochemical influences : The hydroxyl group’s position (e.g., 7-OH vs. 9-OH) alters molecular docking to AhR. Use X-ray crystallography or molecular dynamics simulations to resolve structural interactions .
  • Reanalyze historical data using meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding factors (e.g., coexposure to PCBs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Hydroxy-3,4-dichlorodibenzofuran
Reactant of Route 2
9-Hydroxy-3,4-dichlorodibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.